Platinum(II) acetylacetonate

Übersicht

Beschreibung

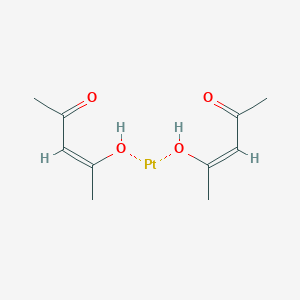

Platinum(II) acetylacetonate (Pt(acac)₂) is a square-planar coordination complex where platinum(II) is chelated by two acetylacetonate (acac) ligands. Its synthesis typically involves the reaction of platinum salts with acetylacetone or sodium acetylacetonate under controlled conditions . Pt(acac)₂ is widely utilized as a precursor in catalysis, nanomaterials synthesis, and photophysical applications due to its thermal stability and solubility in organic solvents.

Key applications include:

- Catalysis: Pt(acac)₂ serves as a precursor for platinum nanoparticles (NPs) in catalytic oxidation of volatile organic compounds (VOCs) and oxygen reduction reactions (ORR) .

- Nanomaterials: It is used to synthesize Pt clusters and nanowires via thermal decomposition or chemical reduction .

- Photophysics: Pt(acac)₂-based complexes exhibit tunable photoluminescence, influenced by ligand modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The customary method for preparing metal acetylacetonate complexes involves treating an acidic solution of the metal ion with an ammonium or sodium acetylacetonate solution. Variations of this procedure commonly involve mixing a solution of a metal salt with acetylacetone and then raising the pH of the solution until the complex precipitates .

Industrial Production Methods: In industrial settings, platinum(II) acetylacetonate is often synthesized by reacting the platinum(II) aquo complex [Pt(H2O)4]2+ with acetylacetone . This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Platinum(II) acetylacetonate undergoes various types of reactions, including:

Oxidation: It can be oxidized to higher oxidation states under specific conditions.

Reduction: It can be reduced to platinum metal or lower oxidation states.

Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.

Reduction: Reducing agents like hydrogen gas or sodium borohydride.

Substitution: Ligands such as phosphines or amines can be used to replace acetylacetonate ligands.

Major Products:

Oxidation: Higher oxidation state platinum complexes.

Reduction: Platinum metal or lower oxidation state complexes.

Substitution: New platinum complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

Overview

Platinum(II) acetylacetonate serves as a catalyst in numerous organic reactions, particularly those involving olefins and other unsaturated compounds. Its ability to enhance reaction rates and selectivity is crucial in the pharmaceutical industry for synthesizing complex molecules.

Key Reactions

- N-allylation Reactions: Pt(acac)₂ is effective in facilitating N-allylation of amines, leading to the formation of allylic amines with high yields .

- C-C Coupling Reactions: It is utilized in cross-coupling reactions, contributing to the development of various organic frameworks, including pharmaceuticals and agrochemicals .

Case Study: Design of Experiments

A study investigated the solubility of Pt(acac)₂ in solvent mixtures such as acetone and cyclohexanol. The results indicated a significant enhancement in solubility, which is critical for optimizing catalytic processes .

Material Science

Overview

In material science, Pt(acac)₂ plays a pivotal role in developing advanced materials, particularly conductive polymers and nanomaterials essential for electronics and energy storage applications.

Applications

- Nanocatalysts: Pt(acac)₂ is a precursor for synthesizing platinum nanoparticles used in catalysis and sensor applications.

- Thin Films: It is employed in the deposition of thin films for electronic devices through methods like chemical vapor deposition (CVD) .

Data Table: Properties of Platinum Nanoparticles Derived from Pt(acac)₂

| Property | Value |

|---|---|

| Size | 5-20 nm |

| Surface Area | 200 m²/g |

| Catalytic Activity | High (varies with size) |

| Stability | Excellent under ambient conditions |

Analytical Chemistry

Overview

this compound is instrumental in analytical techniques, particularly mass spectrometry.

Applications

- Trace Element Detection: It aids in detecting and quantifying trace elements in complex samples, enhancing the sensitivity of analytical methods .

- Chromatography: Utilized as a derivatization agent to improve the detectability of analytes.

Biomedical Applications

Overview

Research into the biomedical applications of Pt(acac)₂ has gained momentum, especially concerning drug development.

Potential Uses

- Cancer Therapy: Its interactions with biological molecules make it a candidate for developing platinum-based anticancer drugs. Studies suggest that it can form complexes with DNA, potentially leading to therapeutic effects similar to cisplatin .

- Drug Delivery Systems: Investigations are ongoing into its use as a carrier for delivering therapeutic agents effectively.

Photovoltaics

Overview

The potential application of Pt(acac)₂ in solar cell technology is an emerging area of research.

Key Findings

Wirkmechanismus

The mechanism by which platinum(II) acetylacetonate exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum, making it an effective catalyst. In biological systems, it can interact with DNA and proteins, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Metal Acetylacetonates

Metal acetylacetonates share similar coordination geometries but differ in electronic properties, reactivity, and applications.

Table 1: Comparative Properties of Selected Metal Acetylacetonates

Key Findings :

- Pt(acac)₂ outperforms Ru(acac)₃ in thermal stability for high-temperature applications (e.g., SWCNT filling at 500°C) .

- Pd(acac)₂ exhibits faster ligand exchange, making it preferable for organic synthesis .

Comparison with Other Platinum(II) Complexes

Platinum(II) complexes vary in ligand composition and biological/catalytic activity.

Key Findings :

- Pt(acac)₂ lacks the DNA-binding affinity of cisplatin but offers superior stability in material synthesis .

- Pt(acac)₂I₂ enables p-doping in SWCNTs, unlike pure Pt(acac)₂ .

Influence of β-Diketonate Ligand Modifications

Substituting acetylacetonate with other β-diketonate ligands alters photophysical and catalytic properties.

Table 3: Ligand Effects on Photophysical Properties of Pt(II) Complexes

Key Findings :

Q & A

Q. Basic: What are the standard synthetic protocols for Platinum(II) acetylacetonate ([Pt(acac)₂])?

This compound is typically synthesized by reacting platinum(II) chloride (PtCl₂) with acetylacetone (Hacac) in a basic medium. A common method involves refluxing PtCl₂ with excess acetylacetone in ethanol or methanol, using sodium acetate as a base to deprotonate the acetylacetone ligand. The product is purified via recrystallization from non-polar solvents like hexane or dichloromethane .

Q. Basic: What characterization techniques are critical for confirming the structure and purity of [Pt(acac)₂]?

Key techniques include:

- X-ray diffraction (XRD) : To confirm crystal structure and ligand coordination geometry .

- ¹H/¹³C NMR spectroscopy : To verify ligand binding and absence of free acetylacetone.

- FTIR spectroscopy : To identify characteristic C-O and C=C stretching frequencies (~1520–1600 cm⁻¹) of the acetylacetonate ligand .

- Elemental analysis (EA) : To validate stoichiometric Pt:C:O ratios.

Q. Advanced: How can [Pt(acac)₂] be used to control the morphology of platinum nanocrystals?

Anisotropic growth of Pt nanocrystals (e.g., bipods, tetrapods) is achieved by introducing trace amounts of silver acetylacetonate (Ag(acac)) as a nucleating agent. The reaction in organic solvents (e.g., benzyl ether) at 160–200°C under inert gas allows selective growth along specific crystallographic planes. Adjusting the Ag(acac):Pt(acac)₂ ratio (1:100 to 1:1000) and reaction time modulates branching and dimensionality .

Q. Advanced: How do ligand exchange dynamics influence [Pt(acac)₂] reactivity in nanoparticle synthesis?

Alkylamines (e.g., oleylamine) displace acac⁻ ligands from Pt(acac)₂ to form tetrakis(amine)platinate intermediates, altering reduction kinetics. Oleic acid further modulates growth by stabilizing nanoparticle surfaces. This ligand exchange process is critical for achieving monodisperse particles; kinetic studies via UV-Vis and TEM are recommended to track intermediate stages .

Q. Advanced: How does [Pt(acac)₂] compare to other Pt precursors (e.g., PtCl₂) in catalytic cross-coupling reactions?

[Pt(acac)₂] exhibits higher solubility in organic solvents, enabling homogeneous catalysis. In Suzuki-Miyaura couplings, its use with phosphine ligands (e.g., PPh₃) enhances oxidative addition efficiency. Comparative kinetic studies (e.g., turnover frequency, TOF) under inert conditions are advised to quantify activity differences .

Q. Basic: What safety precautions are essential when handling [Pt(acac)₂]?

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; rinse exposed skin/eyes immediately with water .

Q. Advanced: How can [Pt(acac)₂] be optimized for photocatalytic hydrogen production?

In TiO₂ or InGaN/GaN nanocomposites, [Pt(acac)₂] is deposited via chemical vapor deposition (CVD) or sol-gel methods. Optimize Pt loading (0.5–2 wt%) and calcination temperature (300–500°C) to balance active site density and charge recombination. Photoelectrochemical impedance spectroscopy (EIS) and transient absorption spectroscopy help evaluate electron transfer efficiency .

Q. Advanced: What design principles apply to [Pt(acac)₂]-derived phosphorescent materials for electroluminescent devices?

Incorporating N-heterocyclic carbene (NHC) ligands with electron-withdrawing groups (e.g., BMes₂) enhances spin-orbit coupling, yielding blue phosphorescence (Φ = 0.41–0.87 in solution). Device fabrication involves vacuum deposition of [Pt(acac)₂]-NHC complexes onto ITO substrates, with efficiency measured via external quantum efficiency (EQE) .

Q. Basic: How does solvent choice affect [Pt(acac)₂] stability in solution?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize [Pt(acac)₂] via coordination but may induce ligand dissociation over time. Monitor decomposition via UV-Vis at 280–320 nm. For long-term storage, use anhydrous toluene or chloroform .

Q. Advanced: What are the thermal decomposition pathways of [Pt(acac)₂]?

Thermogravimetric analysis (TGA) under N₂ reveals a two-step decomposition:

Acac⁻ ligand loss (~200–250°C), forming PtO intermediates.

Metallic Pt formation above 300°C.

Kinetic parameters (activation energy, Eₐ) derived from Kissinger analysis guide its use in CVD or FIB-induced deposition .

Q. Advanced: Can [Pt(acac)₂] be co-deposited with other metal precursors for alloy synthesis?

Co-dissolving [Pt(acac)₂] with Au or Ag precursors (e.g., AuCl₃) in organic matrices (e.g., PMMA) enables tunable Au-Pt alloy films via thermal reduction. Adjust precursor ratios (1:1 to 1:5 Pt:Au) and annealing conditions (300–500°C) to tailor catalytic or resistive properties .

Eigenschaften

CAS-Nummer |

15170-57-7 |

|---|---|

Molekularformel |

C10H16O4Pt |

Molekulargewicht |

395.32 g/mol |

IUPAC-Name |

4-hydroxypent-3-en-2-one;platinum |

InChI |

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI-Schlüssel |

VEJOYRPGKZZTJW-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

Isomerische SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2] |

Kanonische SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

Key on ui other cas no. |

15170-57-7 |

Physikalische Beschreibung |

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS] |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

platinum(II) 2,4-pentanedionate Pt(acac)2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.